(r)-3-Amino-4-methylpentanoic acid basic properties
(r)-3-Amino-4-methylpentanoic acid basic properties
An In-Depth Technical Guide to (R)-3-Amino-4-methylpentanoic Acid
Abstract
(R)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-leucine, is a chiral non-proteinogenic β-amino acid. As a structural isomer of the essential amino acid L-leucine and an analogue of γ-aminobutyric acid (GABA), it occupies a unique space at the intersection of metabolism and neuropharmacology. This technical guide provides an in-depth analysis of its fundamental properties, stereoselective synthesis, biological significance, and applications for researchers and professionals in drug development. We will explore its metabolic origins, its relationship to key pharmaceutical agents like Pregabalin, and provide validated protocols for its synthesis and analysis, grounding all claims in authoritative references.
Core Physicochemical and Structural Properties
(R)-3-Amino-4-methylpentanoic acid is a white to off-white solid at standard conditions. Its identity is defined by a unique combination of chemical identifiers and physical properties that dictate its behavior in experimental settings.
Nomenclature and Chemical Identity
The compound is systematically named (3R)-3-amino-4-methylpentanoic acid according to IUPAC nomenclature.[1] However, it is frequently referred to by several synonyms in commercial and academic literature, the most common being (3R)-β-Leucine, reflecting its status as the β-amino acid counterpart to L-leucine.[1]
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid | [1] |
| Common Synonyms | (3R)-β-Leucine, L-β-Leucine, (R)-beta-homovaline | [1] |
| CAS Number | 75992-50-6 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Canonical SMILES | CC(C)N | [1] |
| InChIKey | GLUJNGJDHCTUJY-RXMQYKEDSA-N | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 206-209°C | [2] |
| Boiling Point | 232°C at 760 mmHg | [2] |
Structural Relationships and Stereochemistry
The defining feature of this molecule is the stereocenter at the C3 position, which confers its chirality. Its structure is closely related to several biologically significant molecules, a relationship that is fundamental to understanding its potential applications and mechanism of action.
Caption: Structural relationship of (R)-3-Amino-4-methylpentanoic acid.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. Direct asymmetric synthesis can be complex; therefore, a common and robust strategy involves the synthesis of a racemic mixture followed by chiral resolution. This is particularly relevant in pharmaceutical manufacturing, where an undesired enantiomer of a related intermediate must be removed.[3]
Rationale for Chiral Resolution
The synthesis of pregabalin, a drug sold as the (S)-enantiomer, often proceeds through a racemic intermediate like 3-(carbamoylmethyl)-5-methylhexanoic acid. The undesired (R)-enantiomer must be efficiently separated. The principles used in this separation are directly applicable to the resolution of racemic 3-amino-4-methylpentanoic acid. The core strategy is to use a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, most critically, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3]
Caption: Metabolic formation of β-Leucine from L-Leucine.
Pharmacological Profile and Inferences
Direct pharmacological studies on (R)-3-amino-4-methylpentanoic acid are limited. However, its structural similarity to other neuroactive compounds allows for informed hypotheses.
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Comparison to L-Leucine: The α-isomer, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis and muscle growth. [4][]It is not established whether β-leucine shares this activity, and its different topology (β vs. α) makes it unlikely to be a substrate for protein synthesis.
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GABA Analogue: As a GABA analogue, it is structurally related to neurotransmitters and neuromodulators. Pregabalin, a potent anticonvulsant and analgesic, does not act directly on GABA receptors but binds with high affinity to the α₂δ-1 subunit of voltage-gated calcium channels. [6]This is a plausible, though unconfirmed, target for β-leucine and represents a key area for future research.
Applications in Research and Drug Development
The primary value of (R)-3-amino-4-methylpentanoic acid in the pharmaceutical industry is as a chiral building block, a reference standard for impurity analysis, and a tool for structure-activity relationship (SAR) studies.
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Chiral Synthon: It can be used in the synthesis of novel pharmaceutical candidates where a β-amino acid scaffold with a specific stereochemistry is required.
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Impurity Reference Standard: In the synthesis of (S)-pregabalin, the corresponding (R)-enantiomer of a key intermediate is a potential process-related impurity. Having a pure standard of structurally related chiral molecules like (R)-3-amino-4-methylpentanoic acid is crucial for developing and validating analytical methods to quantify such impurities.
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SAR Studies: By comparing the biological activity of (R)-3-amino-4-methylpentanoic acid with its (S)-enantiomer, L-leucine, and pregabalin, researchers can probe the stereochemical requirements of receptor binding sites and metabolic enzymes.
Analytical Characterization
Ensuring the purity and stereochemical integrity of (R)-3-amino-4-methylpentanoic acid is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Chiral HPLC for Enantiomeric Purity
This method describes a general approach for separating enantiomers after derivatization, a common technique for amino acids. [7] Principle: The (R) and (S) enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).
Materials:
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Sample of 3-amino-4-methylpentanoic acid
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Chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC)) [7]* HPLC-grade acetonitrile and water
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Buffer (e.g., sodium phosphate, pH 6.8)
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Reversed-phase C18 HPLC column
Procedure:
-
Derivatization: In a vial, mix the sample solution with the OPA/NAC reagent in a borate buffer (pH ~9.5). Allow the reaction to proceed for a few minutes at room temperature to form stable diastereomeric isoindole derivatives.
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Chromatographic Conditions:
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Column: Standard C18, 4.6 x 250 mm, 5 µm particle size.
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Mobile Phase: A gradient of aqueous phosphate buffer and acetonitrile. For example, starting with 10% acetonitrile and ramping to 40% over 50 minutes. [7] * Flow Rate: 1.0 mL/min.
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Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
-
Analysis: The two diastereomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two isomers. The addition of ion-pair reagents to the mobile phase can sometimes be used to improve the resolution between the diastereomer peaks. [7]
Safety, Handling, and Storage
(R)-3-Amino-4-methylpentanoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. [1][2] Table 2: GHS Hazard and Precautionary Information
| Classification | GHS Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [1][2] |
| P280 | Wear protective gloves/eye protection. | [2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling: Use only in a well-ventilated area, preferably within a fume hood. [3]Avoid generating dust. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability as a powder, storage at -20°C is recommended. [1]
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